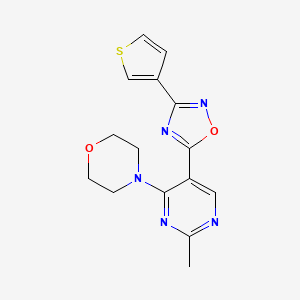
4-(2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine represents a novel structure within the class of oxadiazole derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a morpholine ring, a pyrimidine moiety, and a thiophene-substituted oxadiazole.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O2S |
| Molecular Weight | 288.36 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Biological Activities
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:
Anticancer Activity
- Mechanism of Action : Compounds containing the oxadiazole motif are known to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . The presence of the thiophene and pyrimidine rings may enhance this activity by interacting with multiple biological targets.
-
Case Studies :
- A study on similar oxadiazole derivatives reported significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .
- Another derivative demonstrated selective activity against renal cancer cell lines with an IC50 value of 1.143 μM .
Antimicrobial Activity
Oxadiazole derivatives have been explored for their antibacterial and antifungal properties. The compound's structure suggests potential interactions with bacterial cell membranes or enzymatic pathways critical for microbial survival.
Anti-inflammatory Properties
Research has shown that certain oxadiazoles can inhibit inflammatory pathways by blocking cyclooxygenases (COX) and other inflammatory mediators. This could position the compound as a candidate for treating inflammatory diseases .
Mechanistic Insights
The biological activity of this compound may be attributed to:
Propiedades
IUPAC Name |
4-[2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-16-8-12(14(17-10)20-3-5-21-6-4-20)15-18-13(19-22-15)11-2-7-23-9-11/h2,7-9H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISXZDYAJCEOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N2CCOCC2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













